molecular formula C14H18O2 B13980301 Cyclohexyl(4-hydroxy-3-methylphenyl)methanone CAS No. 18731-70-9

Cyclohexyl(4-hydroxy-3-methylphenyl)methanone

Cat. No.: B13980301
CAS No.: 18731-70-9
M. Wt: 218.29 g/mol
InChI Key: GPOIZXMGUIEIKQ-UHFFFAOYSA-N
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Description

Cyclohexyl(4-hydroxy-3-methylphenyl)methanone is a high-value aromatic ketone of significant interest in advanced materials research and organic synthesis. Its molecular formula is C14H18O2 . This compound is recognized as a critical precursor and intermediate in the development of specialized polymers. Research and patent literature indicate its structural similarity to bisphenol-type monomers, such as 1,1-bis(4'-hydroxy-3'-methylphenyl)cyclohexane, which are purified and utilized in the synthesis of high-performance polycarbonates . These polymers are engineered for their specific thermal and mechanical properties. The compound's structure, featuring both a cyclohexyl moiety and a phenolic hydroxyl group, makes it a versatile building block for creating novel materials with potential applications in engineering plastics and specialty coatings. As a chemical intermediate, its mechanism of action lies in its bifunctional reactivity; the ketone group provides a stable structural core, while the phenolic hydroxyl group can undergo further reactions, such as condensation polymerization, to form larger macromolecular chains . This product is intended for use in laboratory research and development activities only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheets and handle the material in accordance with all applicable laboratory safety protocols.

Properties

CAS No.

18731-70-9

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

cyclohexyl-(4-hydroxy-3-methylphenyl)methanone

InChI

InChI=1S/C14H18O2/c1-10-9-12(7-8-13(10)15)14(16)11-5-3-2-4-6-11/h7-9,11,15H,2-6H2,1H3

InChI Key

GPOIZXMGUIEIKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2CCCCC2)O

Origin of Product

United States

Preparation Methods

Condensation Reaction Between Cyclohexanone and o-Cresol

One of the principal methods to prepare compounds structurally related to Cyclohexyl(4-hydroxy-3-methylphenyl)methanone involves the condensation of cyclohexanone with o-cresol (2-methylphenol). This approach is well-documented in patent literature focusing on the synthesis and purification of related bisphenolic compounds such as l,l-bis(4'-hydroxy-3'-methylphenyl)cyclohexane (DMBPC).

  • Process Overview : The crude product from the condensation reaction is dissolved in an alcohol solvent (e.g., methanol, ethanol, isopropanol) to form a solution. The solubility of the crude product depends on temperature, with higher temperatures increasing solubility. The solution is then filtered and subjected to crystallization by adding water to achieve a solvent mixture with 40-95% alcohol content by weight. This induces crystallization of the product, which can be further purified by recrystallization from solvents such as toluene or other aromatic solvents to yield a crystalline product of high purity.

  • Solvent Selection : Preferred alcohol solvents are those with linear or branched C1-C4 alkyl groups, including methanol, ethanol, isopropanol, and butanol variants. Methanol is specifically highlighted for its efficacy in dissolving the crude product.

  • Purification Steps : The process includes multiple crystallization steps to improve purity, involving dissolution in alcohol, filtration, addition of water, and crystallization, followed by dissolution in a third solvent and final crystallization.

This method, while primarily described for bisphenolic cyclohexane derivatives, provides a foundation for preparing mono-substituted ketones like this compound by adjusting stoichiometry and reaction conditions.

Grignard Reaction Using Cyclohexylmagnesium Chloride and 4-(Chloromethyl)benzoyl Chloride

A more direct synthetic approach to cyclohexyl-substituted benzoyl ketones involves organometallic chemistry, particularly Grignard reactions:

  • Procedure : Cyclohexylmagnesium chloride (a Grignard reagent) is prepared or purchased as a 2.0 M solution in diethyl ether. This reagent is added dropwise to a cooled solution of 4-(chloromethyl)benzoyl chloride in tetrahydrofuran (THF) at low temperatures (-10 °C to room temperature). The reaction mixture is stirred, quenched with ammonium chloride/ammonia solution, and extracted with organic solvents. The crude product is purified by column chromatography (e.g., hexane/ethyl acetate 10:1) to afford Cyclohexyl(4-chloromethylphenyl)methanone in high yield (~96%).

  • Characterization : The product is characterized by NMR spectroscopy, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy, confirming the ketone functionality and substitution pattern.

  • Relevance : This method can be adapted to prepare this compound by using appropriately substituted benzoyl chlorides or further functionalizing the chloromethyl group to hydroxy and methyl substituents on the phenyl ring.

Modular Synthesis via Aldol Condensation and Rearrangement Reactions

Recent advances in the synthesis of diaryl-substituted cyclohexenone acids provide insight into alternative synthetic strategies that could be adapted for the preparation of cyclohexyl phenyl ketones:

  • Methodology : Starting from phenylpyruvic acid and suitable enones, the reaction proceeds under microwave-assisted conditions in solvents such as tert-butanol or toluene with alkaline conditions. The products are obtained predominantly in anti configuration with yields up to 86%. When conducted in alkaline water, a mixture of anti and syn products is formed with yields up to 98%.

  • Mechanism : The reaction is believed to proceed via a hemiketal intermediate undergoing a-sigmatropic rearrangement followed by intramolecular aldol condensation, or alternatively by intermolecular aldol condensation and electrocyclization.

  • Application : While this method specifically targets cyclohexenone acids, the underlying chemistry of aldol condensations and rearrangements can be tailored to synthesize this compound by selecting appropriate precursors and reaction conditions.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Purification Notes
Condensation of Cyclohexanone and o-Cresol Cyclohexanone, o-cresol, alcohol solvent (methanol), water addition for crystallization Not specified (high purity) Recrystallization from alcohol/water mixtures Multi-step crystallization enhances purity; temperature-dependent solubility
Grignard Reaction with Cyclohexylmagnesium Chloride Cyclohexylmagnesium chloride, 4-(chloromethyl)benzoyl chloride, THF, low temperature ~96% Column chromatography High yield; adaptable for substituted benzoyl chlorides
Aldol Condensation and Rearrangement Phenylpyruvic acid, enones, alkaline tert-butanol or water, microwave heating Up to 86-98% Filtration and crystallization Modular synthesis; stereospecific; applicable to diaryl cyclohexenone derivatives

Research Discoveries and Analytical Insights

  • Solubility and Crystallization Control : The solubility of condensation products in alcohol solvents is temperature-dependent, with higher temperatures favoring dissolution and subsequent crystallization upon cooling and water addition. This allows for control over product purity and crystal form.

  • Stereochemical Outcomes : Microwave-assisted aldol condensation methods yield specific stereoisomers (anti and syn), which can influence the physical and chemical properties of the product. Understanding these pathways aids in designing selective syntheses for desired isomers.

  • Grignard Reaction Specificity : The use of cyclohexylmagnesium chloride in the presence of benzoyl chlorides enables selective formation of ketones with cyclohexyl substitution. The reaction conditions (temperature, solvent, quenching) are critical for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(4-hydroxy-3-methylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid under strong oxidizing conditions.

    Reduction: The carbonyl group can be reduced to form an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Cyclohexyl(4-oxo-3-methylphenyl)methanone or cyclohexyl(4-carboxy-3-methylphenyl)methanone.

    Reduction: Cyclohexyl(4-hydroxy-3-methylphenyl)methanol.

    Substitution: Cyclohexyl(4-alkoxy-3-methylphenyl)methanone.

Scientific Research Applications

Cyclohexyl(4-hydroxy-3-methylphenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclohexyl(4-hydroxy-3-methylphenyl)methanone involves its interaction with specific molecular targets and pathways:

    Photoinitiation: The compound absorbs UV light and undergoes a photochemical reaction, generating free radicals that initiate polymerization reactions.

    Biological Activity: The hydroxyl and carbonyl groups interact with biological molecules, potentially inhibiting enzymes or modulating signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares Cyclohexyl(4-hydroxy-3-methylphenyl)methanone with key analogues, focusing on substituent variations, molecular weights, and synthesis routes:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Melting Point (°C) Biological/Physical Properties
This compound C₁₄H₁₈O₂ 218.29 4-hydroxy, 3-methyl, cyclohexyl Friedel-Crafts acylation [1,8] Not reported High polarity due to -OH group [9]
(4-Hydroxy-3-methylphenyl)(4-fluorophenyl)methanone C₁₄H₁₁FO₂ 230.23 4-hydroxy, 3-methyl, 4-fluoro Not specified Not reported Crystalline (monoclinic) [15]
3-Methylphenyl-(4-hydroxy-3-methylphenyl)methanone C₁₅H₁₄O₂ 226.27 4-hydroxy, 3-methyl, 3-methylphenyl Friedel-Crafts [8] Not reported Potential bioactivity [8]
Cyclohexyl(phenyl)methanone C₁₃H₁₆O 188.27 Phenyl, cyclohexyl Standard acylation [16,19] Not reported Hydrophobic, used in polymer synthesis [16]
[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone C₉H₉ClO₃ 200.62 2-hydroxy, 5-chloro, hydroxymethyl Hydrolysis of intermediates [9] 97–98 Anticonvulsant/antimalarial activity [9]

Key Differences and Implications

Substituent Effects on Polarity: The 4-hydroxy-3-methylphenyl group in the target compound enhances polarity compared to non-hydroxylated analogues like Cyclohexyl(phenyl)methanone ().

Synthetic Routes: Friedel-Crafts acylation is a common method for introducing acyl groups to aromatic rings (), while Fries rearrangement is employed for hydroxyacetophenone derivatives ().

Biological Activity: Hydroxy and methyl groups are associated with antioxidant and anti-inflammatory properties, as seen in cyclohexenone derivatives ().

Biological Activity

Cyclohexyl(4-hydroxy-3-methylphenyl)methanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclohexyl group attached to a phenolic structure. Its molecular formula is C14H18O2C_{14}H_{18}O_2, indicating the presence of two functional groups: a hydroxyl (-OH) and a ketone (C=O) group. The structural arrangement allows for various interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in the body:

  • Inhibition of Cyclooxygenases (COX) : Studies have shown that compounds with similar structures exhibit inhibitory effects on COX-1 and COX-2 enzymes, which are crucial in inflammatory pathways. For instance, derivatives of 4-hydroxy-3-methylphenyl have been documented to inhibit these enzymes effectively, suggesting potential anti-inflammatory properties .
  • Antioxidant Activity : The phenolic hydroxyl group contributes to the compound's antioxidant capacity, allowing it to scavenge free radicals and reduce oxidative stress in cells. This activity is essential for protecting cells from damage and may contribute to its cytoprotective effects .

Biological Activity Data

A summary of relevant biological activity data for this compound and related compounds is presented in the following table:

Activity Type IC50 Value (µM) Reference
COX-1 Inhibition56.43
COX-2 Inhibition69.56
Antioxidant ActivityNot specified
Cytoprotective ActivitySignificant

Case Studies

  • Anti-inflammatory Effects : A study evaluated the anti-inflammatory potential of cyclohexyl derivatives, including this compound. The results indicated significant inhibition of COX enzymes, supporting its use in treating inflammatory conditions .
  • Cytoprotective Properties : Research focused on the cytoprotective effects of related compounds demonstrated that they could enhance mitochondrial bioenergetics and reduce cell apoptosis under stress conditions. This suggests that this compound may offer protective benefits against cellular damage .

Q & A

Q. What protocols optimize the crystallization of this compound for X-ray studies?

  • Answer : Slow evaporation from a 1:1 dichloromethane/hexane mixture produces diffraction-quality crystals. SHELXL refinement parameters (e.g., TWIN and HKLF5 commands) handle twinning or disorder, while R-factor convergence (<5%) ensures structural accuracy .

Q. How can researchers validate bioactivity hypotheses for this compound?

  • Answer : In vitro assays (e.g., enzyme inhibition or receptor binding) screen for pharmacological activity. Structure-activity relationship (SAR) studies compare derivatives (e.g., fluorinated or methoxylated analogs) to identify critical functional groups. Toxicity profiling in cell lines (e.g., IC₅₀ determination) precedes in vivo testing .

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